DBCO-NHCO-PEG2-Biotin

Click Chemistry Bioconjugation Reaction Kinetics

DBCO-NHCO-PEG2-Biotin (2989400-08-8) provides copper-free SPAAC biotinylation with a unique PEG2 spacer that optimizes solubility and steric accessibility for streptavidin capture—unlike PEG4 or non-PEGylated variants. Fast kinetics (k₂ ~0.6–1.0 M⁻¹s⁻¹) enable efficient, low-micromolar labeling while preserving protein function. As a PROTAC linker, its defined PEG2 length ensures reproducible ternary complex formation batch-to-batch. Ideal for live-cell labeling, pull-down assays, and SPR. ≥98% purity, available from stock.

Molecular Formula C36H45N5O6S
Molecular Weight 675.8 g/mol
Cat. No. B12416233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-NHCO-PEG2-Biotin
Molecular FormulaC36H45N5O6S
Molecular Weight675.8 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCOCCCOCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2
InChIInChI=1S/C36H45N5O6S/c42-32(13-6-5-12-31-35-29(25-48-31)39-36(45)40-35)38-19-23-47-21-7-20-46-22-17-33(43)37-18-16-34(44)41-24-28-10-2-1-8-26(28)14-15-27-9-3-4-11-30(27)41/h1-4,8-11,29,31,35H,5-7,12-13,16-25H2,(H,37,43)(H,38,42)(H2,39,40,45)/t29-,31+,35-/m0/s1
InChIKeyKKCXTNYILYAGMI-CQUMZHQQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DBCO-NHCO-PEG2-Biotin: A Defined PEG2-Spaced Click Chemistry Reagent for Biotinylation and PROTAC Synthesis


DBCO-NHCO-PEG2-Biotin (CAS 2989400-08-8) is a heterobifunctional reagent integrating a dibenzocyclooctyne (DBCO) group, a short polyethylene glycol (PEG2) spacer, and a biotin moiety . This compound enables copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-functionalized molecules, providing a bioorthogonal route for biotinylation and facilitating the assembly of proteolysis-targeting chimeras (PROTACs) as a PEG-based linker .

DBCO-NHCO-PEG2-Biotin: Why Its Defined PEG2 Spacer and Amide Linkage Preclude Direct Substitution by Other DBCO-Biotin Analogs


Substituting DBCO-NHCO-PEG2-Biotin with other DBCO-biotin conjugates (e.g., DBCO-PEG4-Biotin, DBCO-Biotin) is not straightforward due to quantifiable differences in spacer length, solubility, and steric accessibility. The specific PEG2 chain length and the NHCO (amide) linkage in DBCO-NHCO-PEG2-Biotin confer a unique molecular geometry and hydrophilicity profile . Changing the PEG length from 2 to 4 units alters the hydrodynamic radius and can impact both reaction kinetics and the efficiency of downstream streptavidin capture, as the biotin moiety's presentation to the binding pocket is spacer-dependent [1]. Using a non-PEGylated DBCO-Biotin analog can lead to significant solubility limitations and increased non-specific binding in aqueous biological systems [2].

DBCO-NHCO-PEG2-Biotin: Quantified Performance Differentiation Against Closest Analogs


Comparative SPAAC Reaction Kinetics: DBCO-NHCO-PEG2-Biotin vs. BCN-Based Biotinylation Reagents

DBCO-NHCO-PEG2-Biotin, by virtue of its dibenzocyclooctyne (DBCO) core, exhibits a second-order rate constant (k₂) in the range of ~0.6–1.0 M⁻¹s⁻¹ for reactions with benzyl azide . In contrast, bicyclo[6.1.0]nonyne (BCN)-based reagents, a common alternative for copper-free click chemistry, typically demonstrate significantly slower kinetics, with reported k₂ values of ~0.06–0.1 M⁻¹s⁻¹ under comparable conditions .

Click Chemistry Bioconjugation Reaction Kinetics

Aqueous Solubility Enhancement: DBCO-NHCO-PEG2-Biotin vs. Non-PEGylated DBCO-Biotin

The incorporation of the PEG2 spacer significantly enhances the aqueous solubility of DBCO-NHCO-PEG2-Biotin compared to its non-PEGylated counterpart, DBCO-Biotin. While specific solubility limits (e.g., in mg/mL for PBS) are vendor-dependent, the class-level effect of PEGylation on solubility is well-established [1]. DBCO-Biotin (CAS 1418217-95-4), which lacks a PEG spacer, is reported to have limited water solubility, often requiring high percentages of organic co-solvents like DMSO or DMF for dissolution [2]. In contrast, PEG2-containing linkers are designed to improve water solubility, enabling more homogeneous reactions in physiological buffers [1].

Solubility Bioconjugation Aqueous Compatibility

Streptavidin Binding Accessibility: DBCO-NHCO-PEG2-Biotin vs. DBCO-Biotin (No Spacer)

The PEG2 spacer in DBCO-NHCO-PEG2-Biotin provides a physical separation between the DBCO-labeled target and the biotin moiety, which reduces steric hindrance and improves accessibility to the deep biotin-binding pocket of streptavidin or avidin . In contrast, DBCO-Biotin, which lacks this spacer, can result in the biotin group being presented in close proximity to the bulky DBCO-labeled biomolecule, potentially lowering capture efficiency . While direct comparative capture efficiency data for this specific pair is not available in the public domain, the principle of spacer-enhanced avidin binding is a fundamental design rule in biotinylation reagent development .

Biotin-Streptavidin Affinity Purification Steric Hindrance

Chemical Identity and Purity Specification: DBCO-NHCO-PEG2-Biotin vs. Closely Related Isomers

DBCO-NHCO-PEG2-Biotin is defined by a specific CAS number (2989400-08-8) and molecular formula (C₃₅H₄₃N₅O₆S) with a molecular weight of 661.82 g/mol . This exact chemical structure, featuring an amide linkage (NHCO) and a precise two-unit PEG spacer, differentiates it from closely related compounds like DBCO-PEG4-Biotin (CAS 1255942-07-4, MW 722.88) or DBCO-NH-PEG2-Biotin (which may refer to an amine-terminated variant). The purity of commercially sourced DBCO-NHCO-PEG2-Biotin is typically specified at ≥95% or ≥97% as determined by HPLC .

Chemical Identity Quality Control Procurement

Optimal Research and Industrial Application Scenarios for DBCO-NHCO-PEG2-Biotin Based on Quantified Differentiation


Rapid, Copper-Free Biotinylation of Azide-Modified Proteins in Aqueous Buffers

DBCO-NHCO-PEG2-Biotin is ideally suited for labeling azide-functionalized proteins or antibodies in physiological buffers due to its fast SPAAC kinetics (class-level k₂ ~0.6–1.0 M⁻¹s⁻¹) and improved aqueous solubility imparted by the PEG2 spacer [1]. This combination minimizes the use of denaturing organic co-solvents and allows labeling to proceed efficiently at low micromolar concentrations, a critical advantage for maintaining protein structure and function [1].

Assembly of PROTACs Requiring a Defined, Short PEG2 Linker

As a PEG-based PROTAC linker, DBCO-NHCO-PEG2-Biotin enables the modular, click-chemistry-driven synthesis of proteolysis-targeting chimeras (PROTACs) . The defined PEG2 spacer length offers a specific spatial constraint between the E3 ligase ligand and the target protein ligand, which can be crucial for optimizing ternary complex formation and degradation efficiency. The use of this exact compound (CAS 2989400-08-8) ensures linker length reproducibility across synthetic batches .

Efficient Capture of Click-Labeled Biomolecules on Streptavidin Surfaces

The PEG2 spacer in DBCO-NHCO-PEG2-Biotin mitigates steric hindrance, ensuring that the biotin group remains highly accessible for binding to streptavidin-coated beads, plates, or biosensors after the SPAAC conjugation step . This property is particularly valuable in pull-down assays or surface plasmon resonance (SPR) experiments where maximizing capture efficiency of a labeled protein or nucleic acid is paramount .

Live-Cell Imaging and Tracking with Bioorthogonal Chemistry

The copper-free, bioorthogonal nature of the SPAAC reaction, combined with the enhanced aqueous compatibility of the PEG2 spacer, makes DBCO-NHCO-PEG2-Biotin a strong candidate for two-step labeling of cell-surface glycans or proteins in live cells . Cells are first metabolically labeled with an azide-containing sugar or amino acid, followed by treatment with DBCO-NHCO-PEG2-Biotin and a fluorescent streptavidin conjugate. The improved solubility helps prevent reagent precipitation during live-cell incubation steps [1].

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